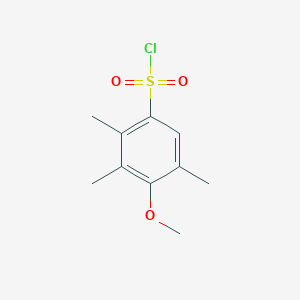
1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic drug that belongs to the amphetamine class. It has gained popularity in recent years as a recreational drug due to its euphoric and stimulant effects. However, it also has potential for scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Synthetic Methods and Intermediate Compounds
A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing materials like flurbiprofen, demonstrates the importance of fluorophenyl compounds in synthetic organic chemistry. The synthesis process addresses challenges like the high cost and safety concerns of using palladium and phenylboronic acid, proposing an alternative method involving methyl nitrite and 2-fluoro-4-bromoaniline to achieve desired outcomes efficiently and safely (Qiu et al., 2009).
Analytical Methods for Biogenic Amines
Research on the determination of biogenic amines (BAs) in foods highlights the role of fluorophenyl derivatives in developing analytical methods. The analysis of BAs, due to their implications in food safety and quality, utilizes techniques like high-performance liquid chromatography (HPLC) with fluorometric detection after derivatization, showcasing the application of fluorophenyl-based compounds in enhancing analytical sensitivity and specificity (Önal, 2007).
Environmental Chemistry and Toxicology
In environmental chemistry, the degradation of nitrogen-containing hazardous compounds, including amines and dyes, through advanced oxidation processes (AOPs) is a significant area of study. Research focuses on the efficacy of AOPs in breaking down recalcitrant compounds, where derivatives of fluorophenyl compounds might play a role in understanding and enhancing these degradation processes (Bhat & Gogate, 2021).
Photophysical Properties and Applications
Fluorophenyl derivatives are investigated for their unique photophysical properties, such as in the development of fluorescent chemosensors. These compounds can serve as platforms for designing sensors with high selectivity and sensitivity for various analytes, including metal ions and biomolecules, indicating their potential in biochemical and medical diagnostics (Roy, 2021).
Material Science and Engineering
Amine-functionalized metal–organic frameworks (MOFs) represent another research domain where fluorophenyl compounds could be relevant. These materials, functionalized with amino groups, exhibit enhanced performance in gas storage, separation, and catalysis due to the strong interaction between CO2 and the basic amine functionalities, underscoring the versatile applications of fluorophenyl derivatives in materials science (Lin, Kong, & Chen, 2016).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCBPXHMAQFYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016506-81-2 | |
| Record name | 1-(4-fluorophenyl)-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-](/img/structure/B3198610.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3198617.png)



![N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B3198649.png)


![tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3198676.png)



![2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B3198706.png)
